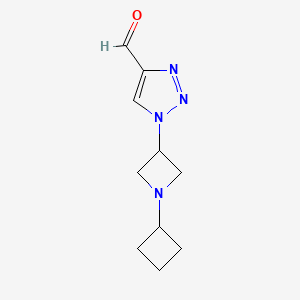

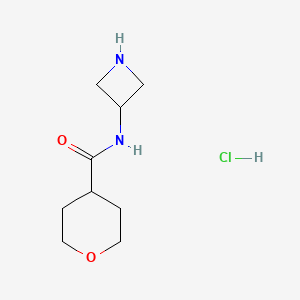

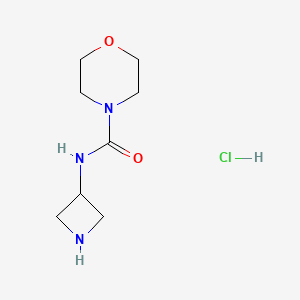

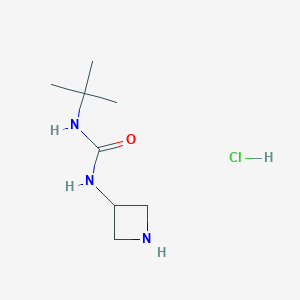

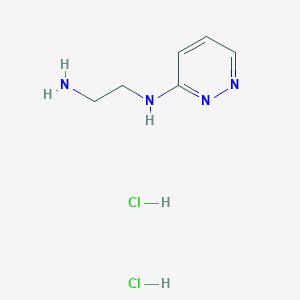

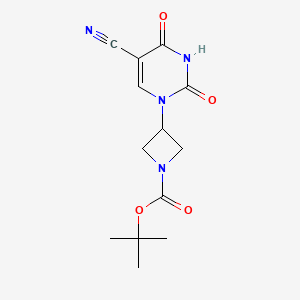

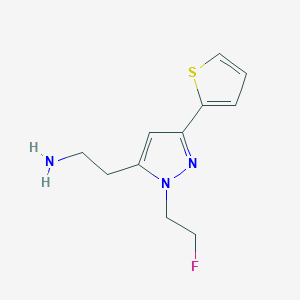

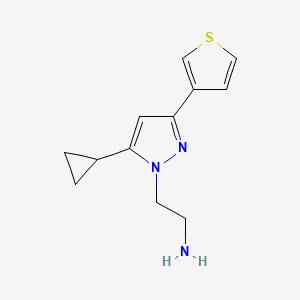

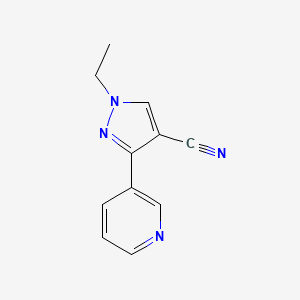

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the pyrazole and pyridine rings. The presence of the nitrogen atoms in these rings would also likely result in the compound having some degree of polarity.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often participate in reactions involving the nitrogen atoms or the carbon-nitrogen bonds in the pyrazole and pyridine rings .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

This compound has been identified as a core structure in the development of various pharmacologically active agents. Its pyrazole ring, often found in bioactive molecules, can be modified to produce derivatives with potential antibacterial, antifungal, and anti-inflammatory properties . The pyridine moiety, a common bioisostere for benzene, contributes to the molecule’s ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Agricultural Chemistry

In agriculture, derivatives of this compound could be explored for their potential as growth regulators or pesticides. The structural analogy to pyrazine might suggest activity against certain plant pathogens, offering a new avenue for protecting crops against diseases .

Material Science

The compound’s rigid structure and potential for electronic delocalization make it a candidate for use in material science, particularly in the development of organic semiconductors or as a ligand in coordination complexes for catalysis .

Environmental Science

Due to its heterocyclic nature, this compound could be used in environmental science research to study the degradation of nitrogen-containing organic compounds in soil or water. It may also serve as a model compound for understanding the environmental fate of similar organic pollutants .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in the development of assays for detecting similar structures. Its distinctive UV-Visible absorption spectrum could be utilized in spectroscopic methods for compound identification and quantification .

Biochemistry

The compound could be involved in studies of enzyme inhibition, given that pyrazole derivatives are known to interact with various enzymes. It could serve as a lead compound for the design of enzyme inhibitors that regulate biochemical pathways .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethyl-3-pyridin-3-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRLQWWQHSUXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.